molecular formula C13H10N2O2 B11948701 3-(4-Pyridylamino)phthalide CAS No. 75483-56-6

3-(4-Pyridylamino)phthalide

Cat. No.: B11948701
CAS No.: 75483-56-6
M. Wt: 226.23 g/mol
InChI Key: CPXMAXYXGJYMJZ-UHFFFAOYSA-N
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Description

3-(4-Pyridylamino)phthalide is an organic compound with the molecular formula C13H10N2O2. It is a derivative of phthalide, characterized by the presence of a pyridylamino group at the 3-position of the phthalide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridylamino)phthalide typically involves the condensation of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis. This multi-step process yields the desired compound with an overall yield of approximately 44% .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Pyridylamino)phthalide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyridylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phthalides and pyridylamino derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-(4-Pyridylamino)phthalide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Pyridylamino)phthalide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate its full potential in therapeutic applications .

Comparison with Similar Compounds

  • 3-Aminophthalide
  • 3-(2-Pyridylamino)phthalide
  • 3-(3-Pyridylamino)phthalide

Comparison: Compared to its analogs, 3-(4-Pyridylamino)phthalide exhibits unique properties due to the position of the pyridylamino group. This positional difference affects its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest for further research .

Properties

CAS No.

75483-56-6

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

3-(pyridin-4-ylamino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C13H10N2O2/c16-13-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8,12H,(H,14,15)

InChI Key

CPXMAXYXGJYMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC=NC=C3

Origin of Product

United States

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